N-(4-hydroxyphenyl)thiophene-2-sulfonamide
CAS No.: 53442-35-6
Cat. No.: VC6723774
Molecular Formula: C10H9NO3S2
Molecular Weight: 255.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53442-35-6 |
|---|---|
| Molecular Formula | C10H9NO3S2 |
| Molecular Weight | 255.31 |
| IUPAC Name | N-(4-hydroxyphenyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H |
| Standard InChI Key | BBDVEIUPYUUGPG-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with a sulfonamide group (–SO₂NH–) connected to a 4-hydroxyphenyl moiety. The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding potential, while the sulfonamide group contributes to electrostatic interactions with biological targets .
Synthetic Routes
Although no direct synthesis protocols for N-(4-hydroxyphenyl)thiophene-2-sulfonamide are documented in the reviewed literature, analogous thiophene sulfonamides are typically synthesized via nucleophilic aromatic substitution (SₙAr) or sulfonylation reactions. For example:
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Microwave-assisted synthesis: A study on 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) utilized microwave irradiation with cesium carbonate in dimethylformamide (DMF), achieving 94% yield .
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Stepwise sulfonylation: Reaction of thiophene-2-sulfonyl chloride with 4-hydroxyaniline in the presence of triethylamine, followed by purification via recrystallization, is a common approach for similar compounds .
Biological Activities and Mechanisms
Enzyme Inhibition
Thiophene sulfonamides exhibit potent inhibitory effects on carbonic anhydrases (CAs), enzymes implicated in cancer and metabolic disorders. Key findings from analogues include:
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hCA IX inhibition: A derivative with a thiophene-2-sulfonamide core (compound 18) showed a Kᵢ of 7.0 nM against hCA IX, with 127-fold selectivity over hCA I .
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hCA II inhibition: Compound 19 demonstrated a Kᵢ of 8.9 nM against hCA II, surpassing the reference drug acetazolamide (Kᵢ = 12.1 nM) .
Table 1: Carbonic Anhydrase Inhibition Profiles of Selected Analogues
| Compound | Target Enzyme | Kᵢ (nM) | Selectivity Ratio |
|---|---|---|---|
| 18 | hCA IX | 7.0 | 127 (vs. hCA I) |
| 19 | hCA II | 8.9 | 1.4 (vs. AZA) |
| AZA | hCA II | 12.1 | — |
The sulfonamide group coordinates with the zinc ion in the CA active site, while the hydroxyphenyl moiety forms hydrogen bonds with surrounding residues (e.g., Thr199 and Glu106) .
Antibacterial Activity
Thiophene sulfonamides display notable activity against drug-resistant bacterial strains:
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ESBL-producing E. coli: Analogues such as 4c and 4d showed binding energy values of –9.2 and –8.7 kcal/mol, respectively, to β-lactamase enzymes, correlating with experimental MIC values of 25–30 mg/mL .
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Mechanistic insights: The sulfonamide group mimics p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
Computational and Molecular Modeling
Docking Studies
Molecular docking of analogues into the β-lactamase active site (PDB: 6N6K) revealed:
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The sulfonamide group forms hydrogen bonds with Ser70 and Lys73.
Quantitative Structure-Activity Relationships (QSAR)
Hydrophobic parameters (e.g., logP) and dipole moments correlate with tumor specificity. For example, compound 20 (logP = 3.2) showed higher potency than 11 (logP = 2.8), underscoring the role of lipophilicity in membrane permeability .
Industrial and Material Science Applications
Thiophene sulfonamides are utilized in:
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